molecular formula C22H15Br2NO2 B15019546 4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate

4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate

Cat. No.: B15019546
M. Wt: 485.2 g/mol
InChI Key: YGGXJPSTDDRZBY-CTTWKOHPSA-N
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Description

4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate is a synthetic organic compound characterized by the presence of bromophenyl groups and imino functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate typically involves the condensation of 4-bromobenzaldehyde with 4-bromoaniline under acidic conditions to form the imine intermediate. This intermediate is then reacted with cinnamic acid derivatives to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the condensation and esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

    Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of bromophenyl oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted bromophenyl derivatives.

Scientific Research Applications

4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the bromophenyl groups can engage in π-π interactions with aromatic residues in proteins, further modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromophenyl)imino]methylphenol
  • 4-[(4-Bromophenyl)imino]methylbenzaldehyde
  • 4-[(4-Bromophenyl)imino]methylbenzoic acid

Uniqueness

4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate is unique due to the presence of both imine and ester functionalities, which provide a versatile platform for further chemical modifications. Its dual bromophenyl groups also enhance its reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C22H15Br2NO2

Molecular Weight

485.2 g/mol

IUPAC Name

[4-[(4-bromophenyl)iminomethyl]phenyl] (E)-3-(4-bromophenyl)prop-2-enoate

InChI

InChI=1S/C22H15Br2NO2/c23-18-6-1-16(2-7-18)5-14-22(26)27-21-12-3-17(4-13-21)15-25-20-10-8-19(24)9-11-20/h1-15H/b14-5+,25-15?

InChI Key

YGGXJPSTDDRZBY-CTTWKOHPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)Br)Br

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)Br)Br

Origin of Product

United States

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